2-(Piperidin-4-yl)-3h-quinazolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-piperidin-4-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H15N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16,17) |
InChI Key |
UGBXLANVRZBTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
An Overview of the Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone scaffold, a fused heterocyclic system, is a cornerstone in the development of new pharmaceuticals. nih.gov This prominence is attributed to its versatile biological activity, which has been extensively documented in scientific literature. Quinazolinone derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties. nih.govresearchgate.netresearchgate.netresearchgate.net
The therapeutic potential of the quinazolinone nucleus is underscored by the number of drugs that have successfully reached the market. A notable example is Methaqualone, which, although now controlled, was widely used for its sedative-hypnotic effects. wikipedia.org The stability of the quinazolinone ring system allows for extensive chemical modifications at various positions, enabling medicinal chemists to fine-tune the pharmacological profile of the resulting derivatives. omicsonline.org Research has shown that substitutions at the 2nd and 3rd positions of the quinazolinone ring are particularly crucial in modulating its biological activity. nih.gov This has led to the synthesis of a vast library of compounds with diverse therapeutic applications.
The broad spectrum of activity associated with quinazolinones has solidified their status as a "privileged scaffold" in drug discovery. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thereby offering a rich foundation for the development of novel therapeutics. The continued exploration of this scaffold is a testament to its enduring importance in the quest for new and effective treatments for a range of diseases. nih.govresearchgate.net
The Significance of Piperidine Moieties in Drug Discovery
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is another structural motif of immense importance in the pharmaceutical sciences. Its prevalence in both natural products and synthetic drugs highlights its versatile role in molecular design. The inclusion of a piperidine moiety in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties.
From a pharmacokinetic perspective, the piperidine ring can enhance a molecule's solubility and metabolic stability, crucial parameters for ensuring that a drug reaches its target in the body in sufficient concentrations. Furthermore, its basic nitrogen atom can be protonated at physiological pH, which can aid in forming favorable interactions with biological targets.
Pharmacodynamically, the piperidine scaffold is a key component of numerous drugs acting on the central nervous system (CNS). Its structural flexibility allows it to adopt various conformations, enabling it to bind with high affinity to a range of receptors and enzymes. The strategic incorporation of piperidine and its derivatives has been instrumental in the development of drugs with diverse therapeutic actions, including analgesic, antipsychotic, and antihistaminic effects. The ability of this moiety to be readily functionalized provides a powerful tool for medicinal chemists to optimize the potency and selectivity of drug candidates.
Contextualizing 2 Piperidin 4 Yl 3h Quinazolin 4 One in Quinazolinone Research
General Synthetic Strategies for Quinazolin-4-ones
The construction of the quinazolin-4-one skeleton can be achieved through several classical and modern synthetic routes. These methods often involve the formation of the pyrimidinone ring fused to a benzene (B151609) ring, starting from readily available anthranilic acid derivatives.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of quinazolin-4-ones. A widely used method is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with amides. nih.gov This approach and its variations form the basis for many synthetic routes.
A common starting point is the reaction of anthranilic acid or its derivatives with a source of the C-2 carbon and the N-3 nitrogen. For instance, the reaction of anthranilic acid with formamide (B127407) or orthoesters can yield the basic quinazolin-4-one scaffold. organic-chemistry.org One-pot, multi-component reactions involving anthranilic acid, an orthoester, and an amine are also efficient methods for producing 2,3-disubstituted quinazolin-4-ones.
The following table summarizes some common condensation reactions for the synthesis of quinazolin-4-one derivatives:
| Starting Materials | Reagents/Conditions | Product Type |
| Anthranilic acid, Amide | Heat | 2-Substituted quinazolin-4-one |
| Anthranilic acid, Orthoester, Amine | One-pot, various catalysts | 2,3-Disubstituted quinazolin-4-one |
| 2-Aminobenzamide (B116534), Aldehyde/Ketone | Lewis acid catalyst, heat or microwave | 2-Substituted or 2,2-disubstituted quinazolin-4-one |
| Isatoic anhydride (B1165640), Amine, Orthoester | Heat or microwave, solvent-free | 2,3-Disubstituted quinazolin-4-one |
Cyclization Approaches
Intramolecular cyclization is another key strategy for the formation of the quinazolin-4-one ring. These methods often start with an ortho-substituted aniline (B41778) derivative that already contains the necessary components for ring closure.
A prevalent approach involves the cyclization of 2-acylaminobenzamides or related intermediates. For example, treating anthranilic acid with an acyl chloride or anhydride can form a 2-acylaminobenzoic acid, which can then be cyclized to a benzoxazinone (B8607429) intermediate. This benzoxazinone can subsequently react with an amine to yield the desired 2,3-disubstituted quinazolin-4-one. researchgate.net
Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has also been reported as a green and efficient method. nih.gov This approach often utilizes a photocatalyst to facilitate the cyclization under mild conditions.
Metal-Catalyzed and Transition Metal-Free Syntheses
Modern synthetic organic chemistry has introduced a variety of metal-catalyzed and transition metal-free reactions for the construction of quinazolin-4-ones. These methods often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.
Metal-Catalyzed Syntheses:
Copper and palladium are the most frequently used metals in the synthesis of quinazolin-4-ones. Copper-catalyzed reactions can include the coupling of 2-halobenzamides with amidines or the reaction of 2-isocyanobenzoates with amines. researchgate.net Palladium-catalyzed reactions often involve carbonylative cyclization or cross-coupling reactions to build the quinazolinone core. evitachem.com Iron(III) chloride has also been utilized as an efficient and environmentally friendly Lewis acid catalyst for these syntheses. mdpi.com
The following table provides examples of metal-catalyzed syntheses of quinazolin-4-ones:
| Catalyst | Starting Materials | Reaction Type |
| Copper(I) or (II) | 2-Halobenzamides, Amidines | Cyclization |
| Copper(II) | 2-Isocyanobenzoates, Amines | Imidoylative cross-coupling/cyclocondensation |
| Palladium(0) or (II) | N-Arylpyridin-2-amines, CO | Carbonylative cyclization |
| Iron(III) chloride | Isatoic anhydride, Amidoximes | Condensation |
Transition Metal-Free Syntheses:
Transition metal-free approaches are gaining traction due to their lower cost and reduced environmental impact. These methods can involve base-promoted SNAr reactions of ortho-fluorobenzamides with amides followed by cyclization. nih.gov Oxidative cyclization of 2-aminobenzamides with aldehydes using oxidants like iodine or tert-butyl hydroperoxide (TBHP) under metal-free conditions is another effective strategy. nih.gov
Microwave-Assisted and Green Chemistry Routes
In recent years, there has been a significant shift towards more sustainable and efficient synthetic methodologies. Microwave-assisted organic synthesis (MAOS) and other green chemistry approaches have been successfully applied to the synthesis of quinazolin-4-ones.
Microwave irradiation can dramatically reduce reaction times and improve yields in many of the classical condensation and cyclization reactions. nih.govgoogle.comfrontiersin.org For example, the Niementowski reaction and the synthesis from isatoic anhydride can be performed in minutes under microwave irradiation, often in solvent-free conditions. google.com
Green chemistry principles are also being incorporated through the use of environmentally benign solvents (like water or deep eutectic solvents), catalyst-free conditions, or the use of visible light as a renewable energy source. organic-chemistry.orgnih.govnih.gov For instance, a one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones under catalyst and solvent-free conditions has been developed.
Synthetic Routes Incorporating Piperidine Derivatives at the C-2 Position
To synthesize this compound, the piperidin-4-yl moiety must be introduced at the C-2 position of the quinazolin-4-one core. This can be achieved through two main strategies: constructing the quinazolin-4-one ring with the piperidine group already attached to a precursor, or by attaching the piperidine group to a pre-formed quinazolin-4-one ring.
Introduction of the Piperidin-4-yl Moiety
Based on the general synthetic strategies for 2-substituted quinazolin-4-ones, several plausible routes for the synthesis of this compound can be proposed.
Route A: From a Pre-formed, Activated Quinazolin-4-one
This is a common and versatile approach for introducing nucleophiles at the C-2 position.
Synthesis of a 2-functionalized quinazolin-4-one: The synthesis would begin with the preparation of a quinazolin-4-one with a good leaving group at the C-2 position, such as a halogen (e.g., 2-chloroquinazolin-4-one) or a mercapto group (e.g., 2-mercaptoquinazolin-4-one). 2-Mercapto-3-substituted-(3H)-quinazolin-4-ones can be synthesized by reacting anthranilic acid with appropriate isothiocyanates.
Nucleophilic Substitution: The activated quinazolin-4-one would then be reacted with a suitable piperidine derivative, most likely 4-aminopiperidine (B84694) or a protected version thereof. The amino group of the piperidine would act as a nucleophile, displacing the leaving group at the C-2 position to form the desired product.
Route B: Construction of the Quinazolin-4-one Ring from Piperidine-containing Precursors
This strategy involves incorporating the piperidin-4-yl group into one of the starting materials for the quinazolin-4-one synthesis.
From 2-Aminobenzamide and a Piperidine-4-carboxaldehyde derivative: Condensation of 2-aminobenzamide with piperidine-4-carboxaldehyde (or a protected form) in the presence of an oxidizing agent could yield the target compound. This approach is analogous to the synthesis of other 2-substituted quinazolin-4-ones from aldehydes.
From 2-Aminobenzamide and a Piperidine-4-carboxylic acid derivative: The condensation of 2-aminobenzamide with a piperidine-4-carboxylic acid derivative (such as the acid chloride or an ester) could also be a viable route. This would be followed by cyclization to form the quinazolin-4-one ring.
The following table outlines the key transformations in these proposed synthetic routes:
| Route | Key Transformation | Reactants |
| A | Nucleophilic Aromatic Substitution | 2-Chloro/Mercapto-quinazolin-4-one + 4-Aminopiperidine |
| B1 | Condensation and Oxidative Cyclization | 2-Aminobenzamide + Piperidine-4-carboxaldehyde |
| B2 | Amidation and Cyclization | 2-Aminobenzamide + Piperidine-4-carboxylic acid derivative |
The choice of the specific synthetic route would depend on the availability of starting materials, desired yield, and the need for protecting groups on the piperidine nitrogen.
Variations in Piperidine Ring Substitution for Analogues
The generation of analogues through substitution on the piperidine ring is a key strategy for exploring the structure-activity relationships of this class of compounds. The most common point of modification is the nitrogen atom (N-1) of the piperidine ring.
N-Alkylation and N-Arylation: A diverse range of substituents can be introduced at the N-1 position of the piperidine ring. This is typically achieved by reacting the parent this compound with various alkyl or aryl halides. For instance, analogues bearing small, hydrophobic alkyl groups or a benzyl (B1604629) group on the piperidine nitrogen have been synthesized. researchgate.netnih.gov This functionalization can significantly influence the molecule's properties.
The general approach involves the reaction of the secondary amine of the piperidine ring with an appropriate electrophile, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a benzyl halide (e.g., benzyl bromide), often in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.
| R Group | Reagent Example |
| Methyl | Methyl Iodide (CH₃I) |
| Ethyl | Ethyl Bromide (C₂H₅Br) |
| Benzyl | Benzyl Bromide (C₇H₇Br) |
| Substituted Benzyl | Substituted Benzyl Halides |
Functionalization of the Quinazolinone Core for this compound Derivatives
Further diversification of the this compound structure can be achieved by modifying the quinazolinone core itself. Key positions for functionalization include the nitrogen atom at position 3 (N-3) and the fused benzene ring.
Substitution at Nitrogen (N-3)
The N-3 position of the quinazolinone ring is a frequent target for substitution, allowing for the introduction of a wide array of chemical moieties.
N-Alkylation: Alkylation at the N-3 position is a common modification. This can be accomplished by treating the N-H of the quinazolinone with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov This reaction regioselectively yields the N-3 alkylated product. nih.gov For example, reacting the quinazolinone core with chloroacetone (B47974) can introduce a propan-2-one group at the N-3 position.
N-Arylation: The introduction of aryl groups at the N-3 position can be achieved through cross-coupling reactions. Palladium-catalyzed reactions, for example, can be used to form a C-N bond between the quinazolinone nitrogen and an aryl halide.
A summary of common N-3 substitutions is presented below:
| Substituent Type | Reagent Class | Example |
| Alkyl | Alkyl Halide | Chloroacetone, Benzyl Chloride |
| Acyl | Acyl Chloride | Acetyl Chloride |
| Aryl | Aryl Halide | Phenyl Bromide (with catalyst) |
Substitutions on the Fused Benzene Ring
Modifying the fused benzene ring of the quinazolinone core introduces another level of structural diversity. Substituents can be introduced either by starting with a pre-substituted anthranilic acid or by direct functionalization of the quinazolinone ring system. Structure-activity relationship studies have indicated that the presence of a halogen atom at positions 6 and 8 can enhance the biological activities of quinazolinone derivatives. mdpi.com
Common Substitution Patterns:
Halogenation: Introduction of halogen atoms such as fluorine, chlorine, or iodine is a common strategy. For instance, 6-fluoro and 6,8-diiodo substituted quinazolinones have been synthesized. mdpi.commdpi.com
Nitration: The introduction of a nitro group, for example at the 8-position, can be achieved using standard nitrating conditions. nih.gov This group can then serve as a handle for further transformations, such as reduction to an amino group.
The following table illustrates some of the substitutions made on the fused benzene ring of the quinazolinone scaffold:
| Position | Substituent | Starting Material Example |
| 6 | Fluoro (-F) | 5-Fluoroanthranilic acid |
| 6, 8 | Iodo (-I) | 3,5-Diiodoanthranilic acid |
| 8 | Nitro (-NO₂) | 3-Nitroanthranilic acid |
Purification and Yield Optimization Methodologies
The efficiency of the synthetic routes and the purity of the final compounds are critical. Various methods are employed to optimize reaction yields and purify the synthesized this compound derivatives.
Purification Techniques:
Crystallization: This is a common method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol is often used for this purpose. organic-chemistry.org
Filtration and Washing: For products that precipitate out of the reaction mixture, simple filtration followed by washing with an appropriate solvent can be an effective purification step.
Chromatography: For more challenging separations or to achieve very high purity, chromatographic techniques are employed. Column chromatography on silica (B1680970) gel is frequently used. nih.gov For less-polar compounds, preparative thin-layer chromatography (PTLC) can also be utilized. organic-chemistry.org
Yield Optimization Strategies:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in many cases, improve reaction yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of quinazolinone scaffolds.
Catalysis: The choice of catalyst can be crucial for yield optimization. For instance, in the synthesis of quinazolines, various Lewis acids and transition metal catalysts have been explored to enhance reaction rates and yields.
Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reactants is essential to find the optimal conditions for a given transformation, leading to higher yields and fewer side products.
An in-depth analysis of the spectroscopic and structural properties of this compound and its derivatives is crucial for confirming their chemical identity and understanding their three-dimensional architecture. Advanced analytical techniques provide a detailed view of the molecular framework, offering insights into the connectivity of atoms and their spatial arrangement.
Structure Activity Relationship Sar Studies of 2 Piperidin 4 Yl 3h Quinazolin 4 One Derivatives
Impact of Piperidine (B6355638) Moiety Modifications on Biological Activity
The piperidine ring attached at the C-2 position of the quinazolinone core is a critical component for the biological activity of these derivatives. Modifications to this moiety, both at the nitrogen and carbon atoms, have been shown to significantly impact the pharmacological profile of the resulting compounds.
Substitutions on the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring offers a readily accessible point for chemical modification, and SAR studies have demonstrated that the nature of the substituent at this position plays a pivotal role in determining the biological activity. Research on a series of 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives has shown that small, hydrophobic alkyl groups on the piperidine nitrogen can lead to potent antitumor activities. nih.gov
For instance, compounds bearing methyl, ethyl, or propyl groups on the piperidine nitrogen have exhibited significant antiproliferative effects against various cancer cell lines. nih.gov The introduction of these small alkyl groups is thought to enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.
The following table summarizes the impact of various N-substituents on the piperidine ring on the antitumor activity of 2-(piperidin-4-ylamino)quinazoline derivatives. nih.gov
| Compound | Piperidine N-Substituent | Observed Antitumor Activity |
|---|---|---|
| 4j | Methyl | Potent |
| 4k | Ethyl | Potent |
| 4l | Propyl | Potent |
| 5a | Isopropyl | Potent |
| 5b | Butyl | Potent |
| 5d | Cyclohexyl | Potent |
Substitutions on the Piperidine Carbon Atoms (e.g., C-4)
While the nitrogen atom of the piperidine ring has been a primary focus of SAR studies, modifications to the carbon atoms of the ring also present an opportunity to modulate biological activity. However, based on the available scientific literature, there is a notable lack of specific SAR studies focusing on substitutions at the C-4 position of the piperidine ring within the 2-(piperidin-4-yl)-3H-quinazolin-4-one scaffold. Further research in this area could uncover novel derivatives with enhanced or altered pharmacological profiles.
Influence of Quinazolinone Core Substitutions on Activity
The quinazolinone core itself provides a versatile template for structural modification. Substitutions at various positions on this bicyclic ring system have been shown to be critical for tuning the biological efficacy of the 2-(piperidin-4-yl) derivatives.
Substituents at N-3 Position
The N-3 position of the quinazolinone ring is a key site for derivatization, and the nature of the substituent at this position can significantly influence the compound's biological activity. In a study of closely related 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, it was found that the substituent at the N-3 position is important for their anti-Toxoplasma gondii activity. researchgate.netnih.gov This suggests that similar effects can be anticipated for the 2-(piperidin-4-yl) counterparts. For instance, the introduction of various aryl and alkyl groups at the N-3 position can modulate the compound's interaction with its biological target.
Substituents at Positions 6, 7, and 8 of the Quinazolinone Ring
Modifications to the benzo portion of the quinazolinone ring, specifically at positions 6, 7, and 8, have been explored to enhance biological activity. The introduction of different functional groups at these positions can affect the electronic properties, solubility, and steric profile of the molecule, thereby influencing its interaction with biological targets.
For example, the presence of methoxy (B1213986) groups at the 6 and 7 positions is a common feature in many biologically active quinazoline (B50416) derivatives. mdpi.com Furthermore, studies on various quinazolinone derivatives have shown that substitutions at the 6 and 8 positions with halogen atoms, such as bromine or iodine, can enhance antimicrobial and cytotoxic activities. nih.gov Research on 2-thio-substituted quinazolinones has indicated that chloro-substitution at the 6 and 7 positions is tolerated, while substitution at the 5 or 8-position can be detrimental to activity.
The following table provides examples of how substitutions on the quinazolinone ring can influence the biological activity of quinazoline derivatives.
| Position of Substitution | Substituent | Reported Effect on Biological Activity | Reference |
|---|---|---|---|
| 6, 7 | Dimethoxy | Common in biologically active derivatives | mdpi.com |
| 6, 8 | Halogen (e.g., Iodo) | Can enhance antimicrobial and cytotoxic activity | nih.gov |
| 6 | Chloro | Tolerated for activity | |
| 7 | Chloro | Tolerated for activity | |
| 8 | Chloro | Detrimental to activity |
Role of Linker Chemistry in Conjugated Quinazolinone Derivatives
The conjugation of small molecule drugs to larger biomolecules or carrier moieties via chemical linkers is a well-established strategy in drug development to improve targeting, enhance efficacy, and reduce off-target toxicity. This approach is particularly relevant in the field of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).
The linker plays a crucial role in these conjugates, ensuring stability in circulation and facilitating the release of the active drug at the target site. Linker technology is a sophisticated field, with a variety of cleavable and non-cleavable linkers designed to respond to specific physiological conditions within the target microenvironment, such as changes in pH or the presence of specific enzymes.
A thorough review of available scientific literature and chemical databases did not yield any specific studies detailing the structure-activity relationships of derivatives of this compound. Research in the broader field of quinazolinones often explores modifications at various positions of the quinazolinone ring system to enhance activity. nih.gov For instance, studies on other 2-substituted quinazolinones have shown that the nature of the substituent at this position can significantly impact the compound's biological effects. researchgate.net However, without dedicated studies on the 2-(piperidin-4-yl) moiety, any discussion on its SAR would be speculative.
Pharmacophore Modeling for this compound Analogues
Similarly, no specific pharmacophore models for this compound analogues were found in the reviewed literature. Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.net While pharmacophore models have been developed for other classes of quinazolinone derivatives to guide the design of new inhibitors for various targets, unar.ac.idworldscientific.com the absence of a sufficient number of active and inactive compounds of the this compound series has likely precluded the development of a specific pharmacophore model for this particular scaffold.
Based on a comprehensive review of available scientific literature, there is currently insufficient public data to construct a detailed article on the preclinical pharmacological investigations of this compound and its specific derivatives according to the requested outline.
Extensive searches for research detailing the antiproliferative and antimicrobial activities of this particular compound series did not yield specific results. While the broader class of quinazolin-4-one derivatives is widely studied and known to exhibit a range of biological activities, including anticancer and antimicrobial effects, data focusing solely on derivatives featuring the 2-(piperidin-4-yl) moiety is not available in the reviewed sources.
Therefore, it is not possible to provide a scientifically accurate and thorough article on the following requested topics for this specific compound:
Antiproliferative Efficacy in In Vitro Cellular Models:
Mechanism-Based Assays (cell cycle arrest, apoptosis induction)
Growth Inhibition Assays in Various Cell Lines (non-human)
Angiogenesis Modulation Studies
Antimicrobial Activities:
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Antifungal Spectrum of Activity
Without specific studies on "this compound," any attempt to generate the requested content would involve extrapolating from the general class of quinazolinones, which would violate the specific constraints of the request and compromise scientific accuracy.
Preclinical Pharmacological Investigations of 2 Piperidin 4 Yl 3h Quinazolin 4 One Derivatives
Antimicrobial Activities
Antitubercular and Antimalarial Activity
Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated significant potential as both antitubercular and antimalarial agents in preclinical studies. While research specifically isolating the 2-(piperidin-4-yl) substituent is limited, the broader class of 2,3-disubstituted quinazolinones has shown notable activity against critical pathogens.
In the realm of antitubercular research, various quinazolinone derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Studies have revealed that certain 2,3-disubstituted quinazolinones exhibit minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against the H37Rv strain of M. tuberculosis. nih.gov Further investigations into 2,3-dihydroquinazolin-4(1H)-one derivatives identified compounds with even more potent activity. For instance, analogues featuring di-substituted aryl moieties with electron-withdrawing halogens at the 2-position of the quinazoline (B50416) scaffold showed MIC values as low as 2 µg/mL against the drug-susceptible H37Rv strain. nih.govbohrium.com One compound, which included an imidazole (B134444) ring at the 2-position, demonstrated significant inhibitory action against both the H37Rv strain (MIC of 4 µg/mL) and multi-drug resistant (MDR) strains (MIC of 16 µg/mL). nih.govbohrium.com These findings underscore the potential of the quinazolinone core in developing new leads for tuberculosis treatment. nih.gov
The quinazolinone framework has also been a foundation for the development of novel antimalarial agents, largely inspired by the natural product febrifugine. bohrium.combenthamdirect.com A series of 2,3-substituted quinazolin-4(3H)-one derivatives designed based on febrifugine's structure have been tested for in vivo efficacy against Plasmodium berghei in murine models. benthamdirect.com These studies indicated that such compounds can exhibit significant antimalarial activity. bohrium.combenthamdirect.com Some derivatives were found to be highly effective, producing 100% cures at a dose of 50 mg/kg. benthamdirect.com The research suggests that the 4-quinazolinone moiety is a crucial component for this biological activity. benthamdirect.comcncb.ac.cn The development of these synthetic compounds is considered advantageous due to shorter synthetic routes and potentially lower costs compared to traditional antimalarials like Chloroquine and Artemisinin. bohrium.combenthamdirect.com
Enzyme Inhibition Profiles
The versatility of the quinazolin-4-one scaffold extends to its ability to inhibit a wide array of enzymes implicated in various diseases. This has made it a privileged structure in medicinal chemistry for designing targeted inhibitors.
Kinase Inhibition (e.g., EGFR, VEGFR-2, FGFR-1, BRAF)
Quinazolinone derivatives are well-established as potent kinase inhibitors, a class of enzymes crucial for cell signaling and often dysregulated in cancer. nih.gov The quinazoline nucleus is a core component of several clinically approved kinase inhibitors. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline (B1210976) scaffold is famously represented in first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.gov Research has continued to explore new quinazolin-4(3H)-one derivatives for enhanced potency. Certain 2-thioquinazolin-4(3H)-one derivatives have demonstrated dual inhibitory effects against both EGFR and VEGFR-2. One such compound exhibited potent EGFR inhibition with an IC50 value of 0.049 µM. researchgate.net Another study on quinazolin-4-one/3-cyanopyridin-2-one hybrids identified compounds with significant EGFR inhibitory activity, with the most potent derivative showing an IC50 of 110 nM. researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth. Numerous quinazolin-4(3H)-one derivatives have been developed as potent VEGFR-2 inhibitors. cncb.ac.cnnih.gov In one study, a series of quinazolin-4(3H)-ones bearing a urea (B33335) functionality was evaluated, and the most active compound displayed a VEGFR-2 IC50 value of 0.117 µM, comparable to the standard drug sorafenib (B1663141) (IC50 = 0.069 µM). cncb.ac.cn Another investigation into 2-thioquinazolin-4(3H)-ones identified a potent dual EGFR/VEGFR-2 inhibitor with a VEGFR-2 IC50 of 0.054 µM. researchgate.net
BRAF Inhibition: The BRAF kinase is a key component of the MAPK signaling pathway, and its mutations are drivers in various cancers. nih.gov Quinazolinone-based structures have been incorporated into multi-kinase inhibitors that target BRAF. A series of 4-anilinoquinazoline ureas were found to be multikinase inhibitors with profound activity against BRAF, BRAF V600E, VEGFR-2, and EGFR. researchgate.net Additionally, novel hybrids of quinazolin-4-one and 3-cyanopyridin-2-one have been developed as dual inhibitors of EGFR and BRAF V600E, demonstrating significant antiproliferative activity. researchgate.netnih.gov
Fibroblast Growth Factor Receptor-1 (FGFR-1) Inhibition: FGFRs are another family of receptor tyrosine kinases involved in cancer. While less common than EGFR or VEGFR inhibitors, quinazoline-based compounds have also been explored as FGFR inhibitors. Research into novel series of compounds has identified derivatives with inhibitory activity against FGFR-1, with some showing IC50 values in the low micromolar range, such as 3.1 µM and 3.3 µM. d-nb.info
| Compound Type | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 2-Thioquinazolin-4(3H)-one derivative | EGFR | 0.049 µM | researchgate.net |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrid (Compound 18) | EGFR | 110 nM | researchgate.net |
| Quinazolin-4(3H)-one with urea functionality (Compound 5p) | VEGFR-2 | 0.117 µM | cncb.ac.cn |
| 2-Thioquinazolin-4(3H)-one derivative | VEGFR-2 | 0.054 µM | researchgate.net |
| Quinazolin-4(3H)-one derivative (Compound 18d) | VEGFR-2 | 0.340 µM | nih.gov |
| 4-Anilinoquinazoline urea (Compound 18) | BRAF | 11 nM | researchgate.net |
| 4-Anilinoquinazoline urea (Compound 18) | BRAF V600E | 4 nM | researchgate.net |
| 2-hydroxy-1H-indene-1,3(2H)-dione derivative (Compound 7b) | FGFR-1 | 3.1 µM | d-nb.info |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes are crucial for DNA repair, and their inhibition is a key therapeutic strategy for cancers with deficiencies in other repair pathways, such as those with BRCA mutations. The quinazolinone scaffold has been successfully utilized as a bioisostere for the phthalazinone core found in established PARP inhibitors like Olaparib. rsc.orgrsc.org
Several series of novel quinazolinone-based derivatives have been designed and synthesized as potential PARP-1 inhibitors. In one study, a derivative showed an inhibitory activity with an IC50 of 30.38 nM, which is comparable to Olaparib (IC50 = 27.89 nM). rsc.org Another investigation led to the discovery of quinazoline-2,4(1H,3H)-dione derivatives containing a piperizinone moiety as highly potent PARP-1/2 inhibitors. nih.gov The standout compound from this series, Cpd36, demonstrated remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov Further studies have identified 2-substituted-quinazolinones that show potent selectivity and cytotoxicity against PARP-1, with one compound displaying an IC50 of 49 µM. nih.gov
| Compound Type | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Quinazolinone-based derivative (Compound 12c) | PARP-1 | 30.38 nM | rsc.org |
| Quinazoline-2,4(1H,3H)-dione derivative (Cpd36) | PARP-1 | 0.94 nM | nih.gov |
| Quinazoline-2,4(1H,3H)-dione derivative (Cpd36) | PARP-2 | 0.87 nM | nih.gov |
| Pyridazino-quinazolin-3-one (Compound T) | PARP | 0.0914 µM | nih.gov |
| 2-amino-8-hydroxy-quinazoline-4-one (Compound S) | PARP-1 | 49 µM | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a critical enzyme in the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial drugs. Quinazolinone derivatives have been designed to mimic the structure of classical DHFR inhibitors like methotrexate (B535133). nih.gov
Two series of quinazolinone derivatives were synthesized and evaluated as DHFR inhibitors for both antibacterial and antitumor applications. nih.gov One compound exhibited potent inhibitory activity against Escherichia coli DHFR (EcDHFR) with an IC50 of 0.158 µM, which was more potent than the standard drug trimethoprim (B1683648) (IC50 = 0.226 µM). nih.gov This same compound also inhibited human DHFR with an IC50 value of 0.527 µM. nih.gov Another study focused on 2-mercapto-quinazolin-4-one analogues identified several compounds with remarkable DHFR inhibitory activity. bohrium.com Compound 37 from this series was a particularly potent inhibitor with an IC50 of 0.03 µM, significantly more active than the reference drug methotrexate (IC50 = 0.08 µM). bohrium.com
| Compound Type | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Quinazolinone derivative (Compound 3e) | Human DHFR | 0.527 µM | nih.gov |
| Quinazolinone derivative (Compound 3e) | E. coli DHFR | 0.158 µM | nih.gov |
| Quinazolinone derivative (Compound 3d) | S. aureus DHFR | 0.769 µM | nih.gov |
| 2-Mercapto-quinazolin-4-one analogue (Compound 37) | DHFR | 0.03 µM | bohrium.com |
| 2-Mercapto-quinazolin-4-one analogue (Compound 24) | DHFR | 0.30 µM | bohrium.com |
| 4(3H)-Quinazolinone analog (Compound 31) | Mammalian DHFR | 0.4 µM | nih.gov |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and inhibitors of specific isoforms are used to treat conditions like glaucoma. nih.gov A range of quinazolinone derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.
One study reported a series of quinazolinones that displayed moderate to significant inhibition against bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II, with IC50 values ranging from 8.9 to 67.3 µM and 14.0 to 59.6 µM, respectively. nih.gov Kinetic studies revealed that the most active compound acted as a competitive inhibitor of hCA-II with a Ki value of 14.25 µM. nih.gov Other research on 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides identified potent inhibitors of multiple isoforms, including the tumor-associated hCA IX and hCA XII. tandfonline.com Compounds from this series showed potent hCA XII inhibitory activity with Ki values as low as 2.4 nM. semanticscholar.org
| Compound Type | Target Enzyme | IC50 / Ki Value | Reference |
|---|---|---|---|
| Quinazolinone derivative (Compound 4d) | hCA-II | IC50 = 14.0 µM | nih.gov |
| Quinazolinone derivative (Compound 4d) | hCA-II | Ki = 14.25 µM (Competitive) | nih.gov |
| 4-Anilinoquinazoline-based sulphonamide (Compound 4a) | hCA-II | Ki = 2.4 nM | tandfonline.com |
| 2-substituted-mercapto-4(3H)-quinazolinone | hCA-II | Ki range = 10.8–52.6 nM | researchgate.net |
| Quinazolinone derivative | hCA-IX | Ki range = 10.5–99.6 nM | researchgate.net |
| Quinazolinone derivative (Compound 4) | hCA-XII | Ki = 10.8 nM | tandfonline.comsemanticscholar.org |
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an important therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Various quinazolin-4(3H)-one derivatives have been identified as potent α-glucosidase inhibitors.
A series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives was synthesized and evaluated, with one compound showing an IC50 of 14.4 µM, making it approximately 53 times more potent than the standard drug acarbose. nih.gov Kinetic analysis revealed this compound to be a competitive inhibitor. nih.gov Another study focusing on 2-arylquinazolin-4(3H)-ones reported derivatives that were several hundred times more active than acarbose, with IC50 values as low as 0.3 µM. researchgate.net The structure-activity relationship suggests that substitutions on the quinazoline ring and the addition of other heterocyclic moieties, like coumarin (B35378) or thiazolidine, can significantly enhance inhibitory potency. bohrium.comnih.gov
| Compound Type | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one phenoxy-acetamide (Compound 7b) | α-Glucosidase | 14.4 µM | nih.gov |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | α-Glucosidase | 12.5 µM | researchgate.net |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | α-Glucosidase | 15.6 µM | researchgate.net |
| 2-Arylquinazolin-4(3H)-one (Compound 12) | α-Glucosidase | 0.3 µM | researchgate.net |
| Quinazolinone-thiazolidinone hybrid (Compound 5a) | α-Glucosidase | 11.24 µM | bohrium.com |
Anti-inflammatory Investigations in Preclinical Models
Derivatives of the quinazolin-4(3H)-one scaffold have been a subject of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory properties. mdpi.com Preclinical studies have explored their potential to mitigate inflammatory processes through various mechanisms.
The anti-inflammatory action of quinazolin-4(3H)-one derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The COX enzymes, particularly COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are pivotal mediators of inflammation, pain, and fever. nih.gov
In vitro assays have been employed to determine the COX-1 and COX-2 inhibitory activities of various synthesized quinazolinone derivatives. For instance, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones was evaluated for their ability to inhibit these enzymes. nih.gov Certain compounds within this series demonstrated potent and selective inhibition of COX-2. nih.govresearchgate.net Molecular docking studies have further elucidated the interaction of these derivatives with the active sites of COX-1 and COX-2, indicating a greater affinity for the COX-2 binding pocket for the more potent inhibitors. nih.gov This selectivity for COX-2 is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. biotech-asia.org
The anti-inflammatory potential of 2-(Piperidin-4-yl)-3H-quinazolin-4-one derivatives has been further substantiated in various in vivo animal models. A commonly used model is the carrageenan-induced rat paw edema test, which assesses the ability of a compound to reduce acute inflammation. biotech-asia.orgnih.gov
In such studies, administration of certain quinazolinone derivatives has been shown to cause a significant reduction in paw edema compared to control groups. biotech-asia.orgnih.gov For example, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives exhibited potent anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than standard drugs like diclofenac (B195802) sodium and celecoxib. nih.govresearchgate.net The effective dose 50 (ED50) values for these compounds in anti-inflammatory and analgesic assays have been determined, providing a quantitative measure of their potency. nih.govresearchgate.net
The following table summarizes the in vivo anti-inflammatory activity of selected 2,3-disubstituted 4(3H)-quinazolinone derivatives in the carrageenan-induced paw edema model.
| Compound | Anti-inflammatory Activity (ED50 mg/kg) | Analgesic Activity (ED50 mg/kg) |
| 1 | 112.1 | 111.3 |
| 4 | 50.3 | 12.3 |
| 5 | 68.3 | 25.7 |
| 6 | 54.2 | 16.2 |
| 8 | 70.1 | 30.2 |
| Diclofenac Sodium | 112.2 | 100.4 |
| Celecoxib | 84.3 | 71.6 |
| Data sourced from Bioorganic & Medicinal Chemistry. nih.govresearchgate.net |
Ghrelin Receptor Antagonism Studies in Animal Models
The ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a), plays a crucial role in appetite stimulation and regulation of glucose metabolism. acs.orgnih.gov Antagonism of this receptor has been identified as a potential therapeutic strategy for the treatment of obesity and diabetes. acs.orgnih.gov
Piperidine-substituted quinazolinone derivatives have been identified as a novel class of potent and selective small-molecule GHS-R1a antagonists. acs.orgnih.gov Through optimization of a lead compound, researchers have developed orally bioavailable antagonists. nih.gov
In vivo efficacy studies in animal models have demonstrated that these quinazolinone derivatives can suppress food intake and lead to a reduction in body weight. acs.orgnih.gov Furthermore, these compounds have shown glucose-lowering effects, which are mediated by glucose-dependent insulin (B600854) secretion. acs.orgnih.gov These findings highlight the potential of this class of compounds for the management of metabolic disorders. acs.org
Antiparasitic Activity (e.g., Toxoplasma gondii) in In Vitro and Animal Models
Toxoplasma gondii is an intracellular protozoan parasite that can cause severe illness, particularly in immunocompromised individuals and during pregnancy. nih.govresearchgate.net The limitations of current treatments have spurred the search for new and more effective anti-toxoplasmosis drugs. nih.gov
A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, which are structurally related to the 2-(piperidin-4-yl) scaffold, have been synthesized and evaluated for their activity against T. gondii tachyzoites in vitro. nih.govresearchgate.net Several of these compounds exhibited good efficacy in inhibiting the proliferation of the parasite. nih.gov
Structure-activity relationship (SAR) studies have suggested that the presence of a hydrophobic aryl group on the side chain enhances the anti-Toxoplasma activity. nih.gov Molecular docking studies have proposed that these compounds may exert their effect by binding to the hydrophobic pocket of the ATP-binding cleft of T. gondii calcium-dependent protein kinase 1 (TgCDPK1), a key enzyme in the parasite's life cycle. nih.gov
The table below presents the in vitro anti-Toxoplasma gondii activity of two notable 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives.
| Compound | IC50 (μM) against T. gondii |
| 8w | 4 |
| 8x | 3 |
| Data sourced from Chemical Biology & Drug Design. nih.gov |
Molecular Mechanisms of Action and Target Engagement for 2 Piperidin 4 Yl 3h Quinazolin 4 One Derivatives
Elucidation of Molecular Targets and Pathways
Research into the derivatives of the 2-(Piperidin-4-yl)-3H-quinazolin-4-one scaffold has revealed a diversity of molecular targets, indicating a broad range of potential therapeutic applications. These targets are often key proteins involved in critical cellular pathways, from bacterial cell wall synthesis to cancer cell proliferation.
One of the most well-characterized targets is Penicillin-Binding Protein 2a (PBP 2a) in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain quinazolinone derivatives function as allosteric inhibitors of PBP 2a, a crucial enzyme for bacterial cell wall biosynthesis. nih.gov By binding to a site distinct from the active site, these compounds induce a conformational change that makes the enzyme more susceptible to inhibition by other agents. nih.gov
In the realm of oncology, quinazolin-4(3H)-one derivatives have been shown to target multiple proteins involved in cancer progression. These include:
Tyrosine Kinases: A variety of tyrosine kinases, which are pivotal in cell signaling pathways controlling growth, proliferation, and differentiation, are inhibited by quinazolinone derivatives. Specific examples include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov
Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4): Some derivatives have been designed as dual inhibitors of PARP1 and BRD4, two proteins implicated in DNA repair and epigenetic regulation, respectively, which are important targets in breast cancer therapy. nih.gov
Tubulin: Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have demonstrated broad-spectrum cytotoxic activity by interacting with tubulin and disrupting its polymerization, a mechanism similar to that of some established anticancer drugs. rsc.org
Phosphoinositide 3-kinase alpha (PI3Kα): Derivatives of quinazolin-4(3H)-one have been developed as selective inhibitors of PI3Kα, an enzyme often overexpressed in tumors, playing a key role in cell growth and survival. researchgate.net
Additionally, other potential targets for quinazolinone scaffolds include Dihydrofolate reductase (DHFR) and eukaryotic initiation factor 2 α (eIF2α), which are essential for microorganism synthesis and protein synthesis, respectively. nih.gov The versatility of the quinazolinone core allows for the design of compounds that can interact with a wide array of biological molecules. researchgate.net
Protein-Ligand Interaction Analysis
The efficacy of this compound derivatives is fundamentally determined by their binding affinity and mode of interaction with their protein targets. Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions.
A notable example is the interaction of a quinazolinone derivative with PBP 2a . This compound binds to an allosteric site on the protein, triggering a conformational change that opens up the active site. nih.gov This allosteric activation makes the PBP 2a more accessible and susceptible to binding by β-lactam antibiotics. nih.gov
In the context of cancer targets, molecular docking analyses have revealed how quinazolin-4(3H)-one derivatives interact with various kinases. For instance, certain derivatives have been shown to act as ATP-competitive type-I inhibitors against EGFR kinase, interacting with key residues in the ATP-binding site, such as the DFG motif residue Asp855. nih.gov The same compounds can act as ATP non-competitive type-II inhibitors against CDK2 kinase enzymes. nih.gov This dual-mode inhibition highlights the chemical versatility of the quinazolinone scaffold.
The following table summarizes the types of interactions observed for different targets:
| Compound Class | Target Protein | Binding Site | Mode of Inhibition |
|---|---|---|---|
| Quinazolinone Antibiotic | PBP 2a | Allosteric Site | Allosteric Activation |
| Quinazolin-4(3H)-one Derivative | EGFR Kinase | ATP-binding site (DFG motif) | ATP Competitive (Type-I) |
| Quinazolin-4(3H)-one Derivative | CDK2 Kinase | Not specified | ATP Non-competitive (Type-II) |
| 2,3-dihydroquinazolin-4(1H)-one | Tubulin | Colchicine binding pocket | Inhibition of polymerization |
Cellular Pathway Perturbation Studies
By engaging with their molecular targets, this compound derivatives can perturb various cellular pathways, leading to their observed biological effects.
The inhibition of PBP 2a by quinazolinone derivatives directly disrupts the bacterial cell wall synthesis pathway in MRSA. nih.gov This interference with the formation of the protective peptidoglycan layer ultimately weakens the bacterial cell, leading to growth inhibition. nih.gov
In cancer cells, the effects are more diverse due to the multitude of targets. Inhibition of kinases like EGFR, HER2, and VEGFR2 disrupts the signaling pathways that drive cell proliferation, angiogenesis, and survival. nih.gov Targeting CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing. nih.gov The dual inhibition of PARP1 and BRD4 can simultaneously impair DNA damage repair and alter gene expression programs that promote tumor growth. nih.gov Furthermore, compounds that interact with tubulin disrupt the formation of the mitotic spindle, a critical structure for cell division, leading to mitotic catastrophe and apoptosis. rsc.orgmdpi.com
The table below outlines the primary cellular pathways affected by these compounds.
| Target Protein(s) | Affected Cellular Pathway | Primary Cellular Outcome |
|---|---|---|
| PBP 2a | Bacterial Cell Wall Synthesis | Bacteriostasis/Bactericidal effect |
| EGFR, HER2, VEGFR2 | Tyrosine Kinase Signaling | Inhibition of proliferation and angiogenesis |
| CDK2 | Cell Cycle Regulation | Cell cycle arrest |
| PARP1, BRD4 | DNA Repair & Epigenetic Regulation | Apoptosis, reduced proliferation |
| Tubulin | Microtubule Dynamics | Mitotic arrest, apoptosis |
| PI3Kα | PI3K/Akt Signaling | Inhibition of cell growth and survival |
Synergistic Effects with Established Agents (e.g., β-lactam antibiotics)
A significant finding in the study of quinazolinone derivatives is their ability to act synergistically with existing therapeutic agents. This is particularly evident in the case of antibacterial quinazolinones and β-lactam antibiotics.
A specific quinazolinone compound has been shown to synergize with piperacillin (B28561) and tazobactam (B1681243) against MRSA. nih.gov The proposed mechanism for this synergy involves a multi-pronged attack. Tazobactam, a β-lactamase inhibitor, protects piperacillin from being degraded by bacterial enzymes. nih.gov Piperacillin can then target other penicillin-binding proteins. nih.gov Concurrently, the quinazolinone compound binds to the allosteric site of PBP 2a, which, as previously mentioned, increases the accessibility of its active site to β-lactam antibiotics like piperacillin. nih.gov This triple combination has demonstrated bactericidal synergy at sub-inhibitory concentrations of all three drugs and has shown efficacy in a mouse infection model. nih.gov Such a strategy could potentially restore the clinical utility of older β-lactam antibiotics against resistant bacterial strains. nih.gov The combination of piperacillin with potent beta-lactamase inhibitors has been shown to make piperacillin active against resistant isolates of Escherichia coli and Klebsiella species. nih.gov
This synergistic approach, where a new agent enhances the efficacy of an established one, is a promising strategy to combat antimicrobial resistance and potentially other complex diseases.
Computational and Theoretical Chemistry Studies of 2 Piperidin 4 Yl 3h Quinazolin 4 One
Molecular Docking and Scoring Function Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of 2-(Piperidin-4-yl)-3H-quinazolin-4-one, molecular docking simulations are employed to investigate its binding affinity and interaction patterns with various biological targets.
While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, research on analogous quinazolinone scaffolds provides valuable insights. For instance, studies on similar quinazolinone derivatives often reveal key interactions with the active sites of enzymes such as kinases or proteases. These interactions typically involve hydrogen bonding between the quinazolinone core or the piperidine (B6355638) moiety and amino acid residues of the target protein. The scoring functions in these simulations are crucial for ranking potential drug candidates by estimating their binding free energy.
Table 1: Representative Molecular Docking Parameters for Quinazolinone Analogs
| Parameter | Description | Typical Values for Active Analogs |
| Docking Score (kcal/mol) | Estimates the binding affinity of the ligand to the receptor. | Lower, more negative values indicate stronger binding. |
| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the protein. | Crucial for specificity and affinity. |
| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Often involve aromatic rings and alkyl groups. |
| RMSD (Å) | Root-mean-square deviation of atomic positions, indicating the stability of the docked pose. | Values < 2.0 Å are generally considered reliable. |
Molecular Dynamics Simulations of Ligand-Target Interactions
To further elucidate the dynamic nature of the ligand-protein complex, molecular dynamics (MD) simulations are performed. These simulations provide a detailed view of the conformational changes and stability of the this compound-target complex over time.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide insights into its electronic properties, which are fundamental to its reactivity and interactions.
HOMO-LUMO Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For quinazolinone derivatives, this analysis helps in understanding their potential as electron donors or acceptors in biological systems.
Electrostatic Potential Surface (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. The MEP map of this compound would highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). This information is critical for predicting how the molecule will interact with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of 2-(piperidinyl)quinazolinone derivatives, QSAR studies can identify the key structural features that influence their therapeutic efficacy.
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often developed for quinazolinone analogs. These models use steric and electrostatic fields to correlate with biological activity, providing a three-dimensional map of the regions where modifications to the molecular structure could enhance activity. While a specific QSAR model for this compound is not available, the principles derived from studies on similar compounds can guide the design of more potent analogs.
Virtual Screening Approaches for Novel this compound Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the discovery of novel analogues of this compound, both ligand-based and structure-based virtual screening approaches can be utilized.
In a ligand-based approach, molecules with similar properties to the known active compound are sought. In a structure-based approach, a library of compounds is docked into the active site of a target protein, and the best-fitting molecules are selected for further investigation. These computational screening methods can significantly accelerate the process of identifying new lead compounds with improved pharmacological profiles.
Future Perspectives in 2 Piperidin 4 Yl 3h Quinazolin 4 One Research
Emerging Biological Activities and Therapeutic Areas (excluding human trials)
While the quinazolinone nucleus is well-known for certain pharmacological effects, ongoing research is revealing its potential across a wider spectrum of diseases. The structural versatility of the 2-(piperidin-4-yl)-3H-quinazolin-4-one scaffold allows for modifications that could lead to activity in several new therapeutic domains.
Emerging research indicates that quinazolinone derivatives are being investigated for a variety of biological activities, including but not limited to:
Anticancer Activity : Beyond established targets, new derivatives are being evaluated against different cancer cell lines, including liver, breast, and colon cancer. doi.orgnih.gov Some compounds have shown the ability to induce apoptosis and arrest the cell cycle at the G2/M phase. rsc.org Research is also targeting novel pathways, such as the inhibition of RNA polymerase I (Pol I) and enzymes like PARP-1, which are crucial for cancer cell survival. doi.orgtandfonline.com
Antimicrobial and Antifungal Activity : With the rise of drug-resistant pathogens, the search for new antimicrobial agents is critical. Quinazolinone derivatives are being explored for their potential as antibacterial and antifungal agents. researchgate.net
Antiviral Activity : The quinazolinone scaffold is being investigated for its potential against various viruses. researchgate.net For instance, quinazoline-Schiff base conjugates have been studied in silico for their potential to inhibit key proteins of the SARS-CoV-2 virus. nih.gov
Anti-inflammatory Activity : Novel derivatives are being synthesized and tested for their anti-inflammatory properties, with some showing potency comparable to standard drugs. juniperpublishers.com
Anticonvulsant Activity : The central nervous system activity of quinazolinones remains an area of interest, with new analogues being evaluated for their potential in managing seizures. semanticscholar.orgnih.gov
Antimalarial and Anti-leishmanial Activity : Researchers are designing quinazolinone-based molecules as potential treatments for parasitic diseases like malaria and leishmaniasis, targeting essential parasite enzymes such as Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). nih.govmdpi.com
These explorations into new biological activities suggest that the therapeutic reach of this compound analogues could expand significantly in the coming years.
Advanced Synthetic Methodologies and Process Optimization
The future synthesis of this compound and its derivatives is trending towards more efficient, cost-effective, and environmentally friendly methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and simplify reaction procedures. researchgate.net
Key advancements in synthetic methodologies include:
Microwave-Assisted Synthesis : This technique significantly reduces reaction times and can improve product yields compared to conventional heating methods. researchgate.netrsc.org It has been effectively used to produce 2,3-disubstituted quinazolin-4(3H)-one derivatives efficiently. researchgate.net
Use of Green Solvents and Catalysts : Researchers are employing environmentally benign solvents like deep eutectic solvents (DES) and water. tandfonline.comnih.gov Furthermore, novel recyclable catalysts, such as nano-CuFe2O3 and magnetic modified graphene oxide supported with copper, are being developed to facilitate reactions under mild conditions and allow for easy catalyst recovery and reuse. nih.govnih.gov
One-Pot Multicomponent Reactions (MCRs) : These reactions combine multiple starting materials in a single step to form complex products, which improves efficiency by reducing the number of purification steps and saving time and resources. rsc.org
Catalyst- and Solvent-Free Conditions : Some of the greenest approaches involve performing reactions under solvent-free conditions, either through classical heating or microwave irradiation, which completely eliminates the need for potentially harmful solvents. rsc.org
These advanced methods are not only improving the sustainability of quinazolinone synthesis but are also enabling the creation of more diverse and complex analogues for biological screening.
Development of Next-Generation Analogues and Hybrid Structures
To enhance potency, selectivity, and overcome drug resistance, medicinal chemists are designing next-generation analogues and hybrid molecules based on the this compound scaffold. The strategy of molecular hybridization involves combining the quinazolinone core with other known pharmacologically active moieties to create a single molecule with potentially synergistic or multi-target activities. nih.gov
Examples of this approach include the development of:
Quinazolinone-Tetrazole Hybrids : These conjugates have been synthesized using green chemistry protocols and have shown potent anti-cancer activity. nih.gov
Quinazolinone-Oxadiazole Hybrids : By linking a 2-substituted quinazolinone with a 2-phenyloxadiazole, researchers have created hybrids with significant anti-proliferative effects. nih.gov
Quinazolinone-Indolin-2-one Hybrids : Linking the quinazolinone core to an indolin-2-one moiety through an imine linkage has resulted in compounds with in vitro anti-cancer activity against various human cancer cell lines. nih.gov
Dual-Target Inhibitors : A novel series of hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures has been designed to act as dual inhibitors of both EGFR and BRAFV600E, two key proteins in cancer progression. nih.gov
Quinazolinone-Schiff Base Conjugates : These molecules have been investigated for their potential as multi-target inhibitors for proteins associated with viruses like SARS-CoV-2. nih.gov
This strategy of creating hybrid structures is a promising avenue for developing therapies that can address complex diseases by acting on multiple biological targets simultaneously.
| Hybrid Structure Type | Combined Pharmacophore | Observed/Potential Biological Activity | Reference |
|---|---|---|---|
| Quinazolinone-Tetrazole | Tetrazole | Anti-cancer | nih.gov |
| Quinazolinone-Oxadiazole | Oxadiazole | Anti-proliferative | nih.gov |
| Quinazolinone-Indolin-2-one | Indolin-2-one | Anti-cancer | nih.gov |
| Quinazolinone-3-cyanopyridin-2-one | 3-cyanopyridin-2-one | Dual EGFR/BRAFV600E inhibition | nih.gov |
| Quinazolinone-Schiff Base | Schiff Base | Potential anti-viral (SARS-CoV-2) | nih.gov |
Advanced Computational Techniques for Lead Optimization
The integration of advanced computational techniques is revolutionizing the drug design and lead optimization process for quinazolinone derivatives. These in silico methods allow researchers to predict the biological activity, binding interactions, and pharmacokinetic properties of new molecules before they are synthesized, saving significant time and resources. researchgate.net
Key computational approaches being applied include:
Molecular Docking : This technique predicts how a molecule (ligand) binds to the active site of a biological target, such as an enzyme or receptor. ekb.eg It is widely used to screen virtual libraries of quinazolinone derivatives and to understand the structural basis for their activity against targets like PARP-1, STAT3, EGFR, and GABA-A receptors. tandfonline.comsemanticscholar.orgbohrium.com
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models are built to correlate the chemical structure of compounds with their biological activity. nih.gov These models help identify the key structural features that influence potency, guiding the design of more active analogues. bohrium.com
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions predicted by molecular docking. tandfonline.comtandfonline.com Simulations running for up to 100 nanoseconds are used to confirm the stability of quinazolinone derivatives within the active sites of their targets. tandfonline.comnih.gov
ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This helps in the early identification of candidates with favorable drug-like properties and low potential for toxicity, increasing the likelihood of success in later stages of drug development. rsc.orgtandfonline.com
These computational strategies provide a powerful framework for the rational design of next-generation this compound derivatives with improved efficacy and better pharmacokinetic profiles.
| Computational Technique | Application in Quinazolinone Research | Key Insights Provided | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes to targets like PARP-1, EGFR, etc. | Binding affinity, key interactions with amino acid residues. | tandfonline.comekb.egbohrium.com |
| 3D-QSAR | Relating molecular structure to biological activity. | Identification of structural features crucial for potency. | bohrium.comnih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. | Dynamic behavior and stability of binding over time. | tandfonline.comtandfonline.com |
| ADMET Prediction | Evaluating drug-likeness and potential toxicity. | Pharmacokinetic profiles (absorption, distribution, etc.). | researchgate.netnih.gov |
Q & A
Q. What synthetic methodologies are optimal for synthesizing 2-(Piperidin-4-yl)-3H-quinazolin-4-one and its derivatives?
The aza-Wittig reaction using PEG-supported carbodiimides is a robust method, enabling efficient cyclization with secondary amines . Solvent-free conditions with PEG-400 further enhance synthesis efficiency, achieving high yields (e.g., mass spectrometry confirmation of M+1 peak at 334) .
Q. How can researchers characterize the structural integrity of this compound derivatives?
Use 1H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.3) and IR spectroscopy for carbonyl detection (1675–1714 cm⁻¹). Mass spectrometry validates molecular weight (e.g., M+1 at 334), while comparative spectral libraries ensure accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Adhere to GHS guidelines for unclassified substances: wear PPE to avoid inhalation/skin contact. For exposure, rinse eyes/skin with water and seek medical attention if irritation persists. Refer to SDS documents for detailed first-aid measures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for piperidinyl-substituted quinazolinones?
Systematically modify substituents on the piperidine and quinazolinone moieties (e.g., alkyl chains, aryl groups). Compare derivatives like 2-(piperidin-1-yl)-3-aryl-quinazolin-4(3H)-one to identify critical pharmacophores influencing biological activity .
Q. What strategies improve reaction efficiency in solvent-free synthesis of quinazolinone derivatives?
Optimize PEG-400 as a green solvent alternative by adjusting temperature (80–100°C) and reagent stoichiometry (e.g., 1:1.2 amine-to-carbodiimide ratio). Monitor progress via TLC and purify using column chromatography .
Q. How can computational modeling predict the physicochemical properties of this compound analogs?
Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinities. Validate simulations against experimental solubility and logP data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
